molecular formula C7H12ClNO2 B2462677 (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2173998-87-1

(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2462677
CAS No.: 2173998-87-1
M. Wt: 177.63
InChI Key: QXVXPTKJMJHSIF-KQBMADMWSA-N
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Description

The compound “(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride” is a bicyclic amino acid derivative characterized by a fused bicyclo[3.2.0]heptane core. Its structure includes a seven-membered ring system with bridgehead nitrogen (2-aza) and a carboxylic acid functional group. The stereochemistry at the 1S and 5S positions is critical for its biological activity and interactions. This compound is commonly used as a chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors . Limited data on its specific pharmacological properties are available, but its structural rigidity and stereochemical complexity make it valuable for drug discovery.

Properties

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXPTKJMJHSIF-KQBMADMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure makes it a useful probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride” with structurally analogous azabicyclo compounds. Key differences include ring size, substituents, and applications.

Compound Name Bicyclic System Molecular Formula Molecular Weight Key Features Applications References
(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride [3.2.0] heptane C₇H₁₀ClNO₂ 177.63 g/mol Carboxylic acid group; stereospecific 1S,5S configuration Chiral intermediate in drug synthesis
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride [3.1.0] hexane C₆H₁₁ClN₂O 162.62 g/mol Carboxamide substituent; melting point >192°C (dec.) Intermediate in saxagliptin synthesis (antidiabetic drug)
Ethyl (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride [3.1.0] hexane C₉H₁₄ClNO₂ 203.67 g/mol Ethyl ester derivative; CAS 69407-32-5 Building block for constrained peptides
2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride [2.2.1] heptane C₇H₁₂ClNO₂ 177.63 g/mol Smaller bicyclic system; purity ≥97% Research reagent for enzyme inhibition studies
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives [3.2.0] heptane with sulfur Variable Variable Sulfur-containing analogs (e.g., penicillin-related structures) Antibiotic development (e.g., mezlocillin derivatives)
Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl [3.1.0] hexane C₁₀H₁₆ClNO₂ 217.69 g/mol Methyl ester with 6,6-dimethyl substitution Key intermediate in antiviral and protease inhibitor synthesis

Structural and Functional Insights

Bicyclic Ring Systems :

  • The [3.2.0] heptane system in the target compound provides a larger, more flexible scaffold compared to [3.1.0] hexane derivatives, which are smaller and more rigid .
  • [2.2.1] heptane derivatives (e.g., ) exhibit distinct conformational constraints due to their compact structure, influencing receptor binding .

Substituent Effects :

  • Carboxylic acid groups (as in the target compound) enhance water solubility and enable salt formation, whereas ester derivatives (e.g., ethyl or methyl esters) improve cell membrane permeability .
  • Carboxamide derivatives (e.g., ) are often used to mimic peptide bonds in drug design, as seen in saxagliptin intermediates .

Pharmacological Relevance :

  • Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes) are critical in β-lactam antibiotics, demonstrating the role of bicyclic systems in antibiotic resistance mechanisms .
  • The stereochemistry of (1S,5S) or (1R,2S,5S) configurations is crucial for binding to enzymatic targets, such as proteases or kinases .

Biological Activity

(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially as an antibacterial agent. This article provides a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition, and antioxidant effects.

Chemical Structure and Properties

  • Molecular Formula : C7_7H12_{12}ClNO
  • Molecular Weight : 161.63 g/mol
  • CAS Number : 2173998-87-1

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of various derivatives of this compound, the following results were obtained:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2232 µg/mL
Escherichia coli1864 µg/mL
Bacillus subtilis2016 µg/mL
Pseudomonas aeruginosa15128 µg/mL

These findings indicate that the compound is especially effective against Staphylococcus aureus, which is notable for its resistance to many common antibiotics .

The mechanism by which (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its antibacterial effects primarily involves the inhibition of bacterial cell wall synthesis. This leads to cell lysis and death, making it a valuable candidate for treating infections caused by resistant strains of bacteria.

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been evaluated for its enzyme inhibition capabilities.

Enzyme Inhibition Assays

  • Urease Inhibition : The compound showed significant urease inhibitory activity with an IC50_{50} value of 50 µg/mL.
  • Alpha-Amylase Inhibition : The alpha-amylase inhibition assay revealed an IC50_{50} of 75 µg/mL.

These results suggest potential applications in managing conditions such as urea cycle disorders and diabetes mellitus through enzyme modulation .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging method. The compound demonstrated a scavenging effect with an IC50_{50} value of 45 µg/mL, indicating moderate antioxidant activity.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeResult
AntibacterialEffective against multiple bacterial strains
Enzyme InhibitionUrease IC50_{50}: 50 µg/mL; Alpha-Amylase IC50_{50}: 75 µg/mL
AntioxidantDPPH IC50_{50}: 45 µg/mL

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